molecular formula C6H6N2S2 B1329728 Propanedinitrile, [bis(methylthio)methylene]- CAS No. 5147-80-8

Propanedinitrile, [bis(methylthio)methylene]-

Cat. No.: B1329728
CAS No.: 5147-80-8
M. Wt: 170.3 g/mol
InChI Key: FICQFRCPSFCFBY-UHFFFAOYSA-N
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Description

Propanedinitrile, [bis(methylthio)methylene]- is a useful research compound. Its molecular formula is C6H6N2S2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
The exact mass of the compound Propanedinitrile, [bis(methylthio)methylene]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202533. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanedinitrile, [bis(methylthio)methylene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, [bis(methylthio)methylene]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[bis(methylsulfanyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c1-9-6(10-2)5(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICQFRCPSFCFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073344
Record name Propanedinitrile, [bis(methylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5147-80-8
Record name Propanedinitrile, (bis(methylthio)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5147-80-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedinitrile, [bis(methylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[bis(methylsulfanyl)methylidene]propanedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add malononitrile (50.0 g, 757 mmol) to dry DMSO (600 mL), mechanically stir, cool to 15° C., and place under nitrogen. Add NaH (60%, 40 g, 1.00 mol) in small portions over 25 min keeping the internal temperature <25° C. and stir mixture. After 10 min, slowly add carbon disulfide (45.5 mL, 757 mmol) over 20 min at the same temperature. Stir at room temperature for 2.5 h then add additional NaH (60%, 29.6 g, 0.74 mol) while keeping the temperature constant with external cooling. Stir for 1.5 h at rt then cool to 15° C. Add iodomethane (103.7 mL, 1.67 mol) over 15 min. Stir resulting mixture overnight then pour into water (2.8 L). Stir the resulting dark orange precipitate for 15 min then collect by filtration, wash with water, partially air-dry, and wash with hexanes. Air-dry the tan powder to a constant weight (103 g) then recrystallize from 2-propanol. Filter solid, wash with cold 2-propanol and hexanes, then dry to afford the title compound: 1H NMR (DMSO-d6): δ 2.78 (s, 6H); 13C NMR (DMSO-d6): δ 186.0, 113.3, 74.2, 18.9.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
45.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
29.6 g
Type
reactant
Reaction Step Four
Quantity
103.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
2.8 L
Type
solvent
Reaction Step Six

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